Sodium bromofluoroacetate

概要

説明

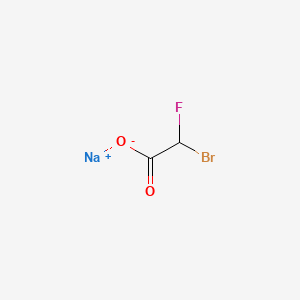

Sodium bromofluoroacetate is a fluorinated and brominated acetate salt compound with the molecular formula C2HBrFO2Na. It is primarily used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique chemical properties and its ability to participate in various chemical reactions, making it a valuable tool for researchers.

準備方法

Synthetic Routes and Reaction Conditions: Sodium bromofluoroacetate can be synthesized through the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the solvent sulfolane. This reaction typically takes 12 hours at 100°C, yielding ethyl bromodifluoroacetate, which can then be converted to this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in a controlled environment to prevent contamination and ensure safety.

化学反応の分析

Types of Reactions: Sodium bromofluoroacetate undergoes various chemical reactions, including substitution and decarboxylation. It is an effective source of difluorocarbene, which can be used in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under mild conditions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include copper powder and α,β-unsaturated carbonyl compounds. The reactions are typically carried out under mild conditions to ensure high yield and selectivity .

Major Products: The major products formed from reactions involving this compound include gem-difluorocyclopropanes, gem-difluorocyclopropenes, and other difluoromethylated compounds .

科学的研究の応用

Synthetic Applications

1.1. Fluorinated Compounds Synthesis

Sodium bromofluoroacetate is commonly used in the synthesis of fluorinated compounds, which are significant in pharmaceuticals and agrochemicals due to their enhanced biological activity. The introduction of fluorine atoms into organic molecules often alters their chemical properties, making them more potent or selective.

- Fluorinated Amino Acids : Research has shown that this compound can be utilized in the synthesis of fluorinated amino acids, which are important for developing new therapeutic agents. These amino acids can serve as precursors for various biologically active compounds .

- Allylic Fluorides : The compound has been employed in the asymmetric synthesis of allylic fluorides, showcasing its utility in creating diverse fluorinated structures with potential applications in drug development .

Biological Applications

2.1. Toxicology Studies

this compound has been studied for its toxicological effects, particularly as a model compound for understanding the mechanisms of fluoroacetate toxicity in biological systems.

- Mechanism of Action : It acts as a competitive inhibitor of aconitase in the tricarboxylic acid cycle, leading to metabolic disturbances and potential organ failure upon exposure. This property makes it a useful tool for studying metabolic pathways and developing antidotes for poisoning cases related to fluoroacetates .

Environmental Applications

3.1. Herbicide Development

this compound has been investigated for its potential use as an herbicide due to its ability to inhibit certain metabolic pathways in plants.

- Selective Herbicide : Its selective toxicity towards specific plant species can be exploited to develop herbicides that minimize damage to crops while effectively controlling weeds .

Case Studies and Research Findings

| Study Title | Authors | Year | Findings |

|---|---|---|---|

| Synthesis of Fluorinated Amino Acids | Herrmann et al. | 2020 | Demonstrated the utility of this compound in synthesizing complex fluorinated amino acids with potential therapeutic applications. |

| Mechanism of Fluoroacetate Toxicity | Higami et al. | 2021 | Reported on a case where hemodialysis was effective in reducing fluoroacetate concentrations, highlighting the compound's toxicological profile and treatment strategies for poisoning. |

| Development of Selective Herbicides | Piva et al. | 2019 | Explored the application of this compound as a selective herbicide, showing its potential to inhibit growth in target weed species without harming crops. |

作用機序

Sodium bromofluoroacetate exerts its effects primarily through the generation of difluorocarbene, a highly reactive intermediate. This intermediate can participate in various cycloaddition reactions, leading to the formation of gem-difluorocyclopropanes and other difluoromethylated compounds . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the difluorocarbene intermediate.

類似化合物との比較

Ethyl bromodifluoroacetate: An ester of bromodifluoroacetic acid and ethyl alcohol, used to introduce the CF2 group in chemical synthesis.

Sodium bromodifluoroacetate: A similar compound with the molecular formula C2BrF2NaO2, used in similar applications.

Uniqueness: Sodium bromofluoroacetate is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to generate difluorocarbene under mild conditions makes it particularly valuable in synthetic chemistry .

生物活性

Sodium bromofluoroacetate (NaBrFCA) is a compound of increasing interest in various fields of biological research due to its unique properties as a fluorinated and brominated acetate salt. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications.

- Chemical Formula : C₂BrFNaO₂

- Molecular Weight : 178.93 g/mol

- CAS Number : 70395-36-7

This compound is characterized by the presence of both bromine and fluorine atoms, which can significantly influence its biological interactions compared to non-fluorinated or non-brominated counterparts .

This compound acts primarily by inhibiting key metabolic pathways in organisms. Its mechanism is thought to involve the disruption of the citric acid cycle, specifically targeting enzymes that utilize acetate as a substrate. This inhibition can lead to reduced energy production in cells, making it a potential agent for studying metabolic processes and cellular respiration.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial therapies. The compound's efficacy varies among different microorganisms, suggesting a selective mechanism of action .

Cytotoxicity and Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in certain cancer cells, potentially through the activation of specific apoptotic pathways. For instance, studies have reported IC50 values indicating significant cytotoxicity against human colon cancer cells (HT-29) and breast cancer cells (MCF-7) with values around 9 nM and 17 nM respectively .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study indicated that this compound showed notable inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 3.12 µg/mL, showcasing its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Research : In cell viability assays, this compound demonstrated effective dose-dependent cytotoxicity against various cancer cell lines, suggesting its utility in cancer treatment research .

- Mechanistic Insights : Investigations into the metabolic pathways affected by this compound revealed that it disrupts energy production by inhibiting key enzymes involved in the citric acid cycle, leading to decreased ATP levels in treated cells .

Comparative Analysis

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Effective against M. tuberculosis | HT-29: 9 nM; MCF-7: 17 nM | Inhibition of citric acid cycle |

| Ethyl Dibromofluoroacetate | Moderate against various bacteria | Not specified | Similar metabolic inhibition |

特性

IUPAC Name |

sodium;2-bromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSPMEOOLFPNOR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrFNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382076 | |

| Record name | Sodium bromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70395-36-7 | |

| Record name | Sodium bromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。